N-(4-butylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones . This is followed by further functionalization to introduce the butylphenyl and carboxamide groups .
Industrial Production Methods
This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
N-(4-butylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly targeting VEGFR-2.
Materials Science: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Biological Research: It is used in various biological assays to study its effects on cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it targets VEGFR-2, leading to the inhibition of cancer cell growth and induction of apoptosis . The compound increases the levels of pro-apoptotic proteins like BAX and decreases anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Similar in structure but with different functional groups.
Thieno[3,4-b]pyridine: Another related compound with a different ring structure.
Uniqueness
N-(4-butylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific functional groups and the combination of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a butylphenyl group.
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-3-4-7-15-8-10-16(11-9-15)23-20(26)18-13-17-21(28-18)24-19-14(2)6-5-12-25(19)22(17)27/h5-6,8-13H,3-4,7H2,1-2H3,(H,23,26) |
InChI Key |
YSVUYBFTZUXTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.